Tert-butyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate
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Overview
Description
Tert-butyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate is an organic compound that features a tert-butyl ester group, an amino group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chlorophenyl derivative and tert-butyl ester.
Reaction Conditions: The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to deprotonate the amino group, facilitating its nucleophilic attack on the ester group.
Catalysts: Catalysts such as palladium or copper may be used to enhance the reaction rate and yield.
Solvents: Common solvents include dichloromethane, tetrahydrofuran, or ethanol, depending on the specific reaction conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Continuous flow reactors may also be employed for more efficient production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydroxide or ammonia in the presence of a suitable solvent.
Major Products
The major products formed from these reactions include nitro or nitroso derivatives, reduced phenyl derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme interactions and protein binding due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-amino-3-phenyl-2-methylpropanoate: Lacks the chlorine atom on the phenyl ring.
Tert-butyl 2-amino-3-(4-fluorophenyl)-2-methylpropanoate: Contains a fluorine atom instead of chlorine.
Tert-butyl 2-amino-3-(4-bromophenyl)-2-methylpropanoate: Contains a bromine atom instead of chlorine.
Uniqueness
The presence of the chlorine atom in tert-butyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets. This makes it distinct from its analogs with different halogen substitutions.
Properties
IUPAC Name |
tert-butyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2/c1-13(2,3)18-12(17)14(4,16)9-10-5-7-11(15)8-6-10/h5-8H,9,16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDVAEIYNGMBFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(CC1=CC=C(C=C1)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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